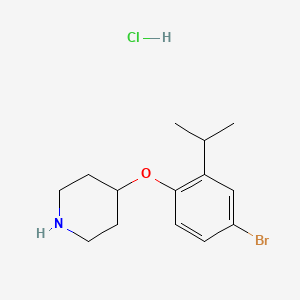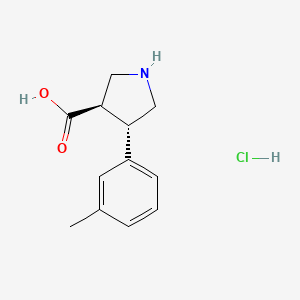
trans-4-(m-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “trans-4-(m-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride” is characterized by a five-membered pyrrolidine ring attached to a 3-methylphenyl group. The compound’s stereochemistry is defined by the (3R,4S) configuration.Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-4-(m-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride” include its molecular formula (C12H16ClNO2), molecular weight (241.71 g/mol), and IUPAC name ((3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride).Aplicaciones Científicas De Investigación
Enantiomeric Synthesis and Chemical Reactivity
Research on pyrrolidine derivatives, such as the work by Renaud and Seebach, focuses on the synthesis of enantiomerically pure pyrrolidine derivatives through electrochemical oxidative decarboxylation and reactions with nucleophiles. This methodology is significant for producing compounds with high diastereoselectivities, which are crucial for pharmaceutical applications and materials science (Renaud & Seebach, 1986).
Structural Studies and Polymer Synthesis
Mcgrady and Overberger's research into the synthesis of 5-Isopropyl-Substituted Poly(l-proline)s illustrates the effects of substituents on the conformation and properties of poly(l-proline), highlighting the structural versatility of pyrrolidine derivatives in designing polymers with desired physical properties (Mcgrady & Overberger, 1987).
Biological Activities and DNA Interactions
Studies on phosphorus-nitrogen compounds, including pyrrolidine derivatives, have explored their biological activities and interactions with DNA. The research conducted by Işıklan et al. revealed that certain pyrrolidine derivatives exhibit antibacterial and antifungal activities and can bind to DNA, indicating potential applications in medicinal chemistry and biotechnology (Işıklan et al., 2010).
Spectroscopic Characterizations and Theoretical Studies
Research on pyridine-2-carboxylic acid derivatives by Tamer et al. involved spectroscopic characterizations and density functional theory (DFT) calculations. This work contributes to understanding the electronic structure and reactivity of pyrrolidine derivatives, which are valuable for developing new materials and catalysts (Tamer et al., 2018).
Direcciones Futuras
The future directions for “trans-4-(m-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride” and similar pyrrolidine compounds lie in their potential for the treatment of human diseases . The ability to efficiently explore the pharmacophore space due to sp3-hybridization makes these compounds attractive for drug discovery .
Propiedades
IUPAC Name |
(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLHJHNHHYTABE-DHXVBOOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719314 | |
| Record name | (3R,4S)-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049976-06-8 | |
| Record name | (3R,4S)-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1525615.png)

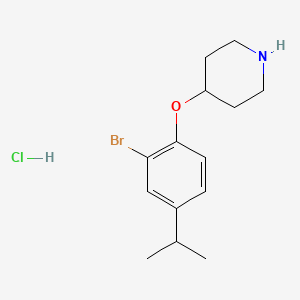
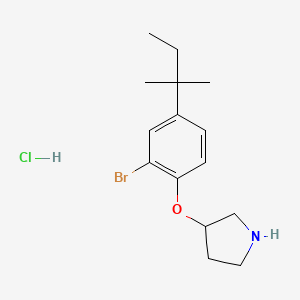
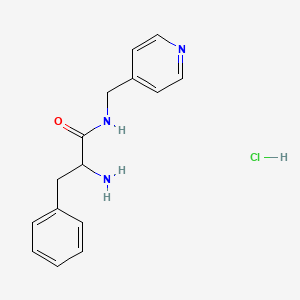
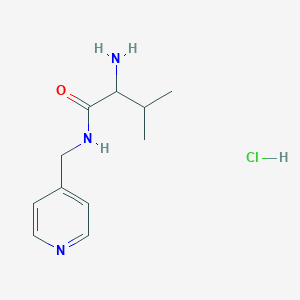
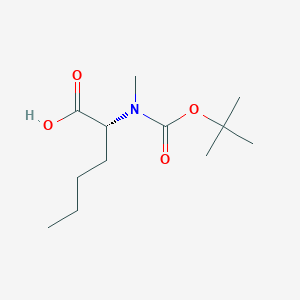
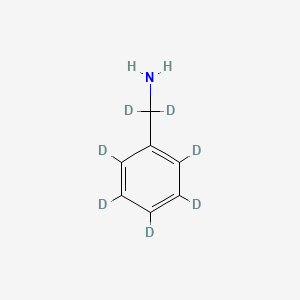
![4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525628.png)
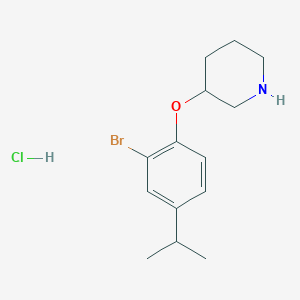
![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1525633.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1525635.png)
